molecular formula C16H12N4O B2420770 3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 866812-19-3

3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Cat. No.: B2420770
CAS No.: 866812-19-3
M. Wt: 276.299
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a triazole ring fused to a quinazoline moiety, with a 3-methylphenyl group attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with 3-methylphenylhydrazine in the presence of a suitable catalyst, such as copper(II) acetate, under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazoloquinazoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole or quinazoline rings are substituted with different functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or photophysical properties.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-c]quinazolines: These compounds share a similar triazoloquinazoline core but differ in the position of the triazole ring fusion.

    Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazole ring fused to a pyrimidine moiety, offering different biological activities.

    Quinazolinones: Compounds with a quinazoline core but lacking the triazole ring, which may result in different pharmacological properties.

Uniqueness

3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is unique due to its specific triazoloquinazoline structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications.

Properties

IUPAC Name

3-(3-methylphenyl)-1H-triazolo[1,5-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O/c1-10-5-4-6-11(9-10)14-15-17-16(21)12-7-2-3-8-13(12)20(15)19-18-14/h2-9,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYRWDJLZAAYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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